molecular formula C10H18F3NO B13179574 2-Propoxy-5-(trifluoromethyl)cyclohexanamine

2-Propoxy-5-(trifluoromethyl)cyclohexanamine

Cat. No.: B13179574
M. Wt: 225.25 g/mol
InChI Key: DPMIUWYTUBBRNQ-UHFFFAOYSA-N
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Description

2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine is an organic compound with the molecular formula C10H18F3NO and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a propoxy group and a trifluoromethyl group, as well as an amine functional group. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the propoxy group: The propoxy group can be attached through an etherification reaction using propyl alcohol and an appropriate catalyst.

    Introduction of the amine group: The amine group can be introduced through reductive amination or other amination methods.

Industrial Production Methods

Industrial production of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-propoxy-5-(trifluoromethyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-propoxy-5-(trifluoromethyl)cyclohexanone: Similar structure but with a ketone group instead of an amine group.

    2-propoxy-5-(trifluoromethyl)cyclohexane: Similar structure but without any functional groups.

Uniqueness

2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both the trifluoromethyl and propoxy groups on the cyclohexane ring, along with the amine functional group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H18F3NO

Molecular Weight

225.25 g/mol

IUPAC Name

2-propoxy-5-(trifluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H18F3NO/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h7-9H,2-6,14H2,1H3

InChI Key

DPMIUWYTUBBRNQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(CC1N)C(F)(F)F

Origin of Product

United States

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